N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide
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Overview
Description
N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad spectrum of biological activities. This particular compound is characterized by the presence of a benzimidazole ring fused with a benzamide moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide typically involves the condensation of o-phenylenediamine with benzoyl chloride under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-2-naphthalenecarboxamide
- 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione
Uniqueness
N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide is unique due to its specific structural features and the presence of both benzimidazole and benzamide moieties. This combination enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
392719-93-6 |
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Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C14H11N3O2/c18-13(9-4-2-1-3-5-9)15-10-6-7-11-12(8-10)17-14(19)16-11/h1-8H,(H,15,18)(H2,16,17,19) |
InChI Key |
CAXKIPJNIUSENT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3 |
Origin of Product |
United States |
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